molecular formula C7H8N2O4 B182992 3,4,5-Trihydroxybenzhydrazide CAS No. 5782-85-4

3,4,5-Trihydroxybenzhydrazide

Cat. No. B182992
CAS RN: 5782-85-4
M. Wt: 184.15 g/mol
InChI Key: FBCVSPDPLQWYJV-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxybenzhydrazide is a chemical compound with the molecular formula C7H8N2O4 . It is also known by other names such as gallic hydrazide and gallic acid hydrazone .


Synthesis Analysis

The synthesis of 3,4,5-Trihydroxybenzhydrazide involves the reaction of methyl 3,4,5-trihydroxybenzoate (methyl gallate) with hydrazine monohydrate to give 3,4,5-trihydroxybenzohydrazide (galloyl hydrazide) .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trihydroxybenzhydrazide has been determined by various methods including DFT calculations using the BP86-D functional and a TZP basis set . The InChI code for this compound is InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13) .


Physical And Chemical Properties Analysis

3,4,5-Trihydroxybenzhydrazide has a molecular weight of 184.15 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 184.04840674 g/mol .

Relevant Papers One relevant paper found discusses the dual inhibitory effect of 3,4,5-trihydroxybenzaldehyde, a related compound, on matrix metalloproteinase 9 . This suggests potential biological activities of 3,4,5-Trihydroxybenzhydrazide that could be explored in future research.

Scientific Research Applications

  • Synthesis and Characterization of Metal Complexes : A new hydrazide Schiff base ligand derived from 3,4,5-trihydroxybenzhydrazide was prepared and used to react with different metal ions (Ni(II), Cu(II), Zn(II), and Cd(II)). These complexes were characterized for their physical and chemical properties (Alhadi et al., 2012).

  • Antioxidant Activity of Heterocyclic Compounds : Heterocyclic compounds bearing a 3,4,5-trimethoxybenzyloxy group, related to 3,4,5-trihydroxybenzhydrazide, were synthesized and evaluated for their antioxidant activities. These activities were compared using assays like DPPH and FRAP (Kareem et al., 2016).

  • Application in Biological and Medical Fields : Gallic acid (3,4,5-trihydroxybenzoic acid), closely related to 3,4,5-trihydroxybenzhydrazide, has been extensively used in biological, medical, and chemical industries. Its preparation and applications in various fields were reviewed, highlighting its importance and potential for future developments (Zhong, 2010).

  • Synthesis of Novel Triazole Derivatives for Antioxidant Activity : New triazole compounds were synthesized from 3,4,5-trihydroxybenzhydrazide derivatives and evaluated for their potential antioxidant activities. These activities were benchmarked against standard antioxidants (Yüksek et al., 2015).

  • Development of Covalent Organic Frameworks : A modulation approach with 4-hydroxybenzhydrazide, a compound structurally similar to 3,4,5-trihydroxybenzhydrazide, was used to construct covalent organic frameworks for the extraction of phthalate esters, demonstrating its application in material science (Guo et al., 2019).

  • Synthesis of Heterocyclic Compounds for Pharmaceutical Applications : Aminobenzhydrazide, related to 3,4,5-trihydroxybenzhydrazide, was used to prepare new heterocyclic compounds and Schiff bases, highlighting its utility in the development of pharmaceuticals (Hassan, 2010).

properties

IUPAC Name

3,4,5-trihydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCVSPDPLQWYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343861
Record name 3,4,5-Trihydroxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trihydroxybenzhydrazide

CAS RN

5782-85-4
Record name 3,4,5-Trihydroxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5782-85-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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